Piperazine succinate
Description
Properties
IUPAC Name |
butanedioic acid;piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2.C4H6O4/c1-2-6-4-3-5-1;5-3(6)1-2-4(7)8/h5-6H,1-4H2;1-2H2,(H,5,6)(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEOHFSDZDGESV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN1.C(CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14396-13-5 | |
| Record name | Butanedioic acid, compd. with piperazine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14396-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthetic Methodologies and Chemical Transformations of Piperazine Succinate
Synthesis of Piperazine (B1678402) Succinate (B1194679) Salts and Analogues
The creation of piperazine succinate compounds ranges from direct acid-base reactions to form simple salts, to more complex derivatization strategies that introduce specific functionalities. These methods are foundational for developing materials with tailored chemical properties.
Direct Synthesis Approaches for this compound
The most straightforward method for preparing this compound is through the direct reaction of piperazine with succinic acid. This acid-base reaction results in the formation of a stable salt. A general and preferred method involves dissolving or suspending both the piperazine compound and succinic acid in an appropriate solvent. google.com The mixture is then heated to facilitate the reaction and ensure homogeneity, typically to temperatures between 30 °C and the boiling point of the solvent. google.com Upon cooling to room temperature, the this compound salt precipitates and can be isolated through standard separation and drying techniques. google.com This process can be repeated to improve the purity and yield of the final product. google.com
This method is advantageous due to its simplicity and efficiency, providing a direct route to the acid addition salt. The resulting salts often exhibit improved solid-state properties, such as enhanced stability and low hygroscopicity, compared to the free base form. google.com
Table 1: General Parameters for Direct Synthesis of this compound Salts
| Step | Procedure | Typical Conditions | Solvent Examples |
|---|---|---|---|
| a) | Dissolving/suspending reactants | Combine piperazine and succinic acid in a solvent. | Water, Methanol (B129727) (MeOH), Ethanol (EtOH), Isopropanol (IPA) google.com |
| b) | Heating and Cooling | Heat mixture to 30 °C - boiling point, then allow to cool. | Preferred heating range: 50 °C - 100 °C google.com |
| c) | (Optional) Repetition | Repeat the heating and cooling cycle. | Can be performed multiple times to enhance salt formation. google.com |
Derivatization Strategies for Functionalized this compound Compounds
Functionalization of the this compound structure can be achieved by modifying either the piperazine ring or the succinate moiety. These strategies allow for the introduction of various chemical groups to tune the compound's properties for specific applications. The secondary amines of the piperazine ring are common sites for derivatization through reactions like alkylation or acylation. vulcanchem.comresearchgate.net
Strategies for creating functionalized analogues often involve a multi-step process:
Piperazine Functionalization : A protecting group, such as an ethoxycarbonyl group, can be introduced to one of the piperazine nitrogens. vulcanchem.com This allows for selective reaction at the other nitrogen.
Succinate Coupling : The modified piperazine can then be coupled with a succinate derivative, such as dimethyl succinate, using peptide-coupling agents. vulcanchem.com
C-H Functionalization : Advanced photoredox catalysis methods enable the direct functionalization of the C-H bonds of the piperazine ring, allowing for the introduction of alkyl or aryl groups at the C2 position. mdpi.com These methods, such as the stannyl (B1234572) amine protocol (SnAP) or carboxylic amine protocol (CLAP), provide convergent pathways to complex piperazine derivatives from simpler precursors. mdpi.com
The carboxyl groups of the succinate portion can also be derivatized. For instance, ester hydrolysis under basic conditions converts ester groups to dicarboxylic acids, which can then be used for further reactions, such as amide bond formation. vulcanchem.com This reactivity is exploited in derivatization strategies where piperazine is used to tag the carboxyl groups of peptides and proteins for analysis. researchgate.net
Polymerization and Macromolecular Architectures Incorporating Succinate and Piperazine Units
The bifunctional nature of both piperazine and succinic acid makes them ideal monomers for polymerization reactions. Their incorporation into macromolecular structures has led to the development of novel polyesters, metallopolymers, and antimicrobial materials with significant potential in bioengineering and materials science.
Synthesis of Poly(alkyl this compound) Diols
Thermoplastic poly(alkyl this compound) diols are synthesized via a direct melt condensation polymerization process. udayton.eduudayton.edu This typically involves a two-stage procedure. udayton.edu The synthesis starts with piperazine-containing diols, such as 3,3'-(piperazine-1,4-bis(propan-1-ol)) or 6,6'-(piperazine-1,4-bis(hexan-1-ol)), which are reacted with dimethyl succinate. udayton.eduudayton.edu
The reaction is conducted in the melt phase at elevated temperatures (e.g., 160 °C) under an inert atmosphere. udayton.edu A catalyst, such as Ti(IV) tetrabutoxide, is introduced to facilitate the polycondensation. udayton.edu The methanol generated as a byproduct of the esterification reaction is removed, often with the aid of a vacuum, to drive the polymerization reaction toward the formation of high molecular weight polymers. udayton.edu The resulting poly(alkyl this compound) diols are thermoplastic polyesters. researchgate.net
Table 2: Synthesis of Poly(alkyl this compound) Diols
| Polymer Name | Piperazine Diol Monomer | Co-monomer | Catalyst | Reaction Conditions |
|---|---|---|---|---|
| Poly(propyl this compound) diol (PPPS-OL) | 3,3'-(piperazine-1,4-bis(propan-1-ol)) | Dimethyl succinate | Ti(IV) tetrabutoxide | 160 °C, inert atmosphere, vacuum applied udayton.edu |
Formation of Piperazine-Succinate Based Metallopolymers for Bioengineering
The poly(alkyl this compound) diols serve as precursors for the creation of advanced metallopolymers. udayton.edu The synthesis involves a chain extension step, where the polyester (B1180765) diols are reacted with a diisocyanate, such as hexamethylene diisocyanate, to form highly amorphous polyester urethane (B1682113) thermoplastic polymers. udayton.eduresearchgate.net
The key step in forming the metallopolymer is the coordination of metal ions to the piperazine units within the polymer backbone. researchgate.net Transition metals like Ruthenium(III) and Iron(III) have been successfully coordinated to these polymers. udayton.eduresearchgate.net This metal coordination acts as a crosslinking mechanism, dramatically increasing the molecular weight of the material. researchgate.netresearchgate.net The resulting metallopolymers exhibit unique properties, such as enhanced degradability, which is a valuable characteristic for bioengineering applications like degradable scaffolds. udayton.eduudayton.edu Studies have shown that these novel polymers are highly biodegradable, with the rate of hydrolysis influenced by the specific metal ion and the alkyl chain length in the polymer backbone. researchgate.net
Table 3: Characteristics of Piperazine-Succinate Based Metallopolymers
| Base Polymer | Metal Ion | Key Outcome | Application Focus |
|---|---|---|---|
| Poly(propyl/hexyl this compound) urethane | Ru(III) | Coordination to piperazine units, increased molecular weight, crosslinking. udayton.eduresearchgate.net | Bioengineering, degradable materials udayton.edu |
Fabrication of Piperazine-Containing Antimicrobial Polymers
The inherent biological activity of the piperazine moiety makes it a valuable component in the design of antimicrobial polymers. nih.gov These polymers are fabricated to combat microbial infections, a critical issue in biomedical devices, healthcare products, and food packaging. nih.govresearchgate.net
One effective method for creating such polymers is through the condensation polymerization of piperazine with a dianhydride, such as ethylenediaminetetraacetic dianhydride (EDTAD). nih.govnih.gov This green synthetic route yields a piperazine-containing polymer that demonstrates significant antimicrobial activity against both Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. aureus) bacteria. nih.govnih.gov The proposed mechanism of action involves the piperazine units targeting the bacterial cytoplasmic membrane, causing leakage of intracellular components and leading to cell death. nih.gov While this example uses EDTAD, the principle of condensation polymerization with a dicarboxylic acid derivative is directly analogous to reactions that could employ succinic anhydride (B1165640), incorporating both piperazine and succinate-like units into a polymer chain.
Table 4: Example of a Piperazine-Containing Antimicrobial Polymer
| Monomer 1 | Monomer 2 | Polymerization Method | Resulting Polymer | Antimicrobial Activity |
|---|
Supramolecular Assembly and Cocrystallization of this compound Systems
The formation of cocrystals and acid addition salts represents a significant strategy in crystal engineering to modify the physicochemical properties of active pharmaceutical ingredients and other functional materials. The interaction between piperazine, a versatile heterocyclic diamine, and succinic acid, a dicarboxylic acid, provides a valuable model system for studying supramolecular assembly driven by hydrogen bonding and proton transfer.
Rational Design and Preparation of Piperazine-Succinate Cocrystals and Acid Addition Salts
The rational design of piperazine-succinate systems is primarily based on the principles of supramolecular chemistry, where non-covalent interactions, particularly hydrogen bonds, are strategically utilized to guide the assembly of molecular components into a crystalline lattice. jonesday.comresearchgate.net The pKa difference between the acidic and basic components is a crucial factor in predicting whether the resulting solid will be a cocrystal or a salt. researchgate.net Piperazine has two secondary amine groups with pKa values that make them receptive to protonation by an acid like succinic acid.
The preparation of this compound acid addition salts can be achieved through a straightforward method. google.com A common approach involves the following steps:
Suspension or Dissolution : The piperazine derivative and succinic acid are suspended or dissolved in a suitable solvent or a mixture of solvents. google.com
Heating and Cooling : The mixture is heated to a temperature ranging from approximately 30 °C to the boiling point of the chosen solvent. This is followed by a cooling period to allow for crystallization or precipitation. google.com This heating and cooling cycle may be repeated to improve the yield and quality of the product. google.com
Separation and Drying : The resulting solid is then separated from the solvent by filtration and subsequently dried to remove any residual solvent. google.com
The choice of solvent is critical and can influence the final solid-state form. A variety of solvents can be employed for this process, as detailed in the table below.
Table 1: Suitable Solvents for the Preparation of this compound Acid Addition Salts. google.com
| Solvent Category | Examples |
|---|---|
| Water | Water |
| Alcohols | Methanol (MeOH), Ethanol (EtOH), 1-Propanol, 2-Propanol (IPA), 1-Butanol |
| Ketones | Acetone |
| Esters | Ethyl acetate |
| Nitriles | Acetonitrile (B52724) |
| Ethers | Tetrahydrofuran (THF) |
| Aromatic Hydrocarbons | Toluene |
| Homogeneous Mixtures | MeOH/water (e.g., 50/50 v/v), IPA/water (e.g., 90/10 v/v), Acetonitrile/water (e.g., 95/5 v/v) |
This table is interactive. You can sort and filter the data.
In the context of polymeric materials, poly(propyl this compound) diol and poly(hexyl this compound) diol have been synthesized through direct melt condensation. udayton.edu This process involves reacting a bis-piperazine diol with dimethyl succinate at elevated temperatures (e.g., 160 °C), initially under a nitrogen atmosphere and then under vacuum, to drive the condensation reaction by removing the methanol byproduct. udayton.edu This demonstrates the formation of succinate linkages with piperazine moieties in a polymeric chain. udayton.eduresearchgate.net
Innovative Synthetic Techniques Applied to this compound Chemistry
Modern synthetic methodologies offer advantages in terms of reaction speed, efficiency, and control over crystal morphology. For this compound and related systems, techniques such as microwave-assisted synthesis and specialized crystallization methods like slow evaporation are being explored.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. mdpi.comnih.govsciforum.net While specific literature on the microwave-assisted synthesis of this compound is not abundant, the general principles have been successfully applied to the synthesis of monosubstituted piperazine derivatives. mdpi.comnih.gov These reactions can be accelerated by microwave irradiation, making the synthesis more efficient. mdpi.com For instance, the synthesis of various monosubstituted piperazines has been achieved with comparable yields and purity in significantly shorter times using microwave-assisted techniques compared to traditional refluxing conditions. mdpi.com It is plausible that these methods could be adapted for the synthesis of this compound, potentially offering a more rapid and energy-efficient route to the compound.
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Piperazine Derivatives. mdpi.com | Reaction | Conventional Method (Reflux) | Microwave-Assisted Method | | :--- | :--- | :--- | | Product | Time | Yield | Time | Yield | | N-benzylpiperazine | 24 h | 85% | 15 min | 88% | | N-(2-hydroxyethyl)piperazine | 48 h | 70% | 30 min | 75% | This table is interactive and showcases the potential time-saving benefits of microwave synthesis.
Slow Evaporation Methods for Crystal Growth
The slow evaporation technique is a widely used and effective method for growing high-quality single crystals from solution. researchgate.netmalayajournal.orgresearchgate.net This method involves dissolving the solute in a suitable solvent and allowing the solvent to evaporate slowly at a constant temperature, leading to a gradual increase in solute concentration and subsequent crystal formation. researchgate.netmalayajournal.org This technique has been successfully employed for growing crystals of various piperazine-containing salts and succinate-related compounds. researchgate.netscirp.org
For example, single crystals of piperazine-doped succinic acid have been grown using the slow evaporation method at room temperature. researchgate.net Similarly, piperazinium paranitrophenolate monohydrate crystals were obtained from an acetonitrile solution over a period of seven days via slow evaporation. malayajournal.org The process typically involves preparing a saturated or near-saturated solution, filtering it to remove any impurities, and then leaving it in a controlled environment where the solvent can evaporate without disturbance. malayajournal.org The quality and size of the resulting crystals are influenced by factors such as the solvent, temperature, and the rate of evaporation.
Table 3: Examples of Crystal Growth by Slow Evaporation for Piperazine and Succinate-Related Compounds.
| Compound | Solvent(s) | Growth Period | Reference |
|---|---|---|---|
| Piperazine Doped Succinic Acid | Not specified | Not specified | researchgate.net |
| Piperazinium paranitrophenolate monohydrate | Acetonitrile | 7 days | malayajournal.org |
| Piperazine (bis) p-toluenesulfonate | Methanol | Not specified | |
| Serine Succinate | Water, Ethanol, Methanol | Not specified | scirp.org |
This table is interactive, allowing for filtering by compound or solvent.
Advanced Structural Characterization and Spectroscopic Elucidation
Spectroscopic Analysis of Piperazine (B1678402) Succinate (B1194679) Compounds
Spectroscopic methods are fundamental in confirming the identity and elucidating the structural features of piperazine succinate. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique insights into the molecular architecture of these compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the covalent structure of this compound and its derivatives. Proton (¹H) NMR, in particular, provides detailed information about the chemical environment of hydrogen atoms within the molecule.
In studies of poly(alkyl this compound) diols, specific proton resonances confirm the successful synthesis of the polymer backbone. udayton.edu Key signals are observed for the methylene (B1212753) groups of the succinate moiety, which typically appear as a singlet in the range of 2.5-2.6 ppm. udayton.edu The methylene groups within the piperazine ring produce a peak around 2.4 ppm. udayton.edu For related compounds like 4-(3,5-dioxopiperazin-1-yl)-4-oxobutanoic acid, the methylene protons of the succinic acid fragment (COCH₂CH₂CO) present as a multiplet at approximately 2.61 ppm, while the piperazine ring protons (COCH₂N) are observed as a broad singlet around 4.32 ppm in DMSO-d₆. elaba.lt
The formation of this compound salt involves proton transfer, which can be monitored by changes in the chemical shifts of the piperazine N-H protons and the succinic acid carboxyl protons. Solid-state NMR analysis has also been employed to investigate the condensed-phase reaction mechanisms in related systems, such as polybutylene succinate combined with piperazine pyrophosphate. acs.org
| Functional Group | ¹H Chemical Shift (δ, ppm) | Reference Compound |
| Succinate Methylene (-CH₂CH₂-) | ~2.5-2.6 (singlet) | Poly(alkyl this compound) |
| Piperazine Ring Methylene (-CH₂-) | ~2.4 | Poly(alkyl this compound) |
| Succinate Methylene (-COCH₂CH₂CO-) | 2.61 (multiplet) | 4-(3,5-dioxopiperazin-1-yl)-4-oxobutanoic acid |
| Piperazine Ring Methylene (-COCH₂N-) | 4.32 (broad singlet) | 4-(3,5-dioxopiperazin-1-yl)-4-oxobutanoic acid |
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In this compound, this technique confirms the presence of key structural motifs and intermolecular interactions, such as hydrogen bonding.
A crucial observation in the FT-IR spectrum of this compound (PZSN) is a strong band at 3510 cm⁻¹, which is assigned to the N-H stretching mode of the piperazine ring. colab.ws The position of this band provides clear evidence for the formation of a hydrogen bond between the succinate carbonyl group (C=O) and the piperazine amine group (N-H). colab.ws
For polymeric derivatives, such as poly(alkyl this compound), a characteristic ester carbonyl (C=O) peak is observed at approximately 1720 cm⁻¹. udayton.edu The precursor diols for these polymers show a broad peak around 3300 cm⁻¹ corresponding to the terminal hydroxyl (-OH) groups, a feature that is absent in the chain-extended polymers. udayton.edu The general spectral regions for piperazine itself include C-H stretching from 2800-3100 cm⁻¹, C-C stretching between 1055-1120 cm⁻¹, and C-N stretching in the 1199-1323 cm⁻¹ range. researchgate.net The spectrum of succinic acid is characterized by a very broad O-H stretching band from 3300-2500 cm⁻¹, which is replaced by distinct carboxylate stretching bands upon salt formation and coordination to a metal. researchgate.net
| Vibrational Mode | Wavenumber (cm⁻¹) | Compound/Fragment |
| N-H Stretch (H-bonded) | 3510 | This compound (PZSN) |
| O-H Stretch (alcohol) | ~3300 (broad) | Poly(alkyl this compound) diol |
| Ester C=O Stretch | ~1720 | Poly(alkyl this compound) |
| C-N Stretch | 1199-1323 | Piperazine |
| C-C Stretch | 1055-1120 | Piperazine |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within a molecule. For this compound, the UV-Vis spectrum helps to understand charge transfer interactions and determine the energy band gap.
Theoretical and experimental studies on this compound show a strong correlation between the energy band gap calculated from the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) (E = 3.6023 eV) and the energy gap determined from the maximum absorption wavelength (λmax) in the UV spectrum (E = 3.6174 eV). colab.ws In related systems, a strong absorption signal at 212 nm is attributed to a π → π* transition, indicating the protonation of the succinate moiety, while a peak around 283 nm is associated with an n → π* transition, which can be created by charge transfer from the succinate anion to the cation. tandfonline.com
When incorporated into metallopolymers, the UV-Vis spectrum can confirm metal coordination. For example, Fe(III) and Ru(III) coordinated poly(alkyl this compound) polymers show a significant increase in absorbance below 600 nm. udayton.edu Specifically, the Ru(III)-containing polymers exhibit two distinct electronic transitions at 495 and 510 nm. udayton.edu
| Transition Type | Absorption Maximum (λmax) | Compound System |
| π → π | 212 nm | Succinate-containing system |
| n → π | ~283 nm | Succinate-containing system |
| Metal-Ligand Charge Transfer | 495 nm, 510 nm | Ru(III)-poly(alkyl this compound) |
Chromatographic Techniques for Purity and Molecular Weight Determination
Chromatographic methods are essential for separating components of a mixture and determining the purity and molecular weight distribution of polymeric materials.
Gel Permeation Chromatography (GPC) for Polymeric this compound
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for characterizing the molecular weight and molecular weight distribution of polymers. toray-research.co.jpsmithers.com The principle of GPC is based on separating molecules according to their hydrodynamic volume in solution as they pass through a column packed with porous gel. toray-research.co.jp
GPC has been effectively used to monitor the synthesis of polymeric this compound derivatives. udayton.edu For instance, the technique was used to determine the number-average molecular weight (Mn) of poly(propyl this compound) diol (PPPS-OL) and poly(hexyl this compound) diol (PHPS-OL). udayton.edu Following a chain extension reaction, GPC analysis confirmed a significant increase in the molecular weight of the resulting polymers (PPPS-C and PHPS-C), indicating the success of the polymerization step. udayton.edu This method is also used to determine the molecular weight of other hydrophilic crosslinked piperazine polymers. researchgate.net
| Polymer | Number-Average Molecular Weight (Mn, g/mol ) |
| PPPS-OL | 2500 |
| PPPS-C | 12000 |
| PHPS-OL | 2100 |
| PHPS-C | 13000 |
Data derived from research on poly(alkyl this compound) polymers. udayton.edu
X-ray Crystallography and Diffraction Analysis
X-ray crystallography and powder X-ray diffraction (PXRD) are definitive methods for determining the three-dimensional atomic arrangement in a crystalline solid. These techniques provide precise information on bond lengths, bond angles, and crystal packing.
While a specific crystal structure for simple this compound salt is not detailed in the provided context, analysis of its constituent parts and related co-crystals is highly informative. The crystal structure of pure piperazine has been determined at 150 K to be monoclinic, belonging to the space group P121/c. researchgate.net The structure is characterized by chains formed through N-H···N hydrogen bonds, which are further linked to form sheets. researchgate.net
PXRD is crucial for identifying new crystalline phases. In the formation of a piperine-succinic acid (2:1) cocrystal, the PXRD pattern shows unique diffraction peaks at 2θ values of 8.56°, 9.92°, and 12.40°, which are distinct from the peaks of pure piperine (B192125) or pure succinic acid, confirming the formation of a new solid phase. mdpi.comresearchgate.net Single-crystal X-ray analysis of this cocrystal revealed a monoclinic system with a P2₁/c space group. mdpi.com Similarly, detailed crystallographic data, including bond lengths and angles, have been reported for cobalt(II) succinate coordination polymers, which also crystallize in the monoclinic P2₁/c space group. acs.org
| Compound | Crystal System | Space Group | Key Diffraction Peaks (2θ°) |
| Piperazine | Monoclinic | P121/c | Not specified |
| Succinic Acid | Monoclinic | P2₁/c | 16.09, 18.98, 20.06, 26.17 |
| Piperine-Succinic Acid (2:1) | Monoclinic | P2₁/c | 8.56, 9.92, 12.40, 13.98 |
Data derived from studies on piperazine and piperine-succinic acid co-crystals. researchgate.netmdpi.comresearchgate.net
Single-Crystal X-ray Diffraction for Absolute Structure Determination
In a study of a cocrystal of piperine and succinic acid, single-crystal X-ray diffraction revealed a 2:1 molar ratio of piperine to succinic acid. mdpi.com Similarly, for piperazine (bis) p-toluenesulfonate, SCXRD analysis showed it crystallizes in the triclinic system with the space group P1-. These examples, while not this compound itself, highlight the power of SCXRD in determining the precise stoichiometry and crystallographic system of related multicomponent crystals.
Powder X-ray Diffraction for Phase Identification and Purity Assessment
Powder X-ray diffraction (PXRD) is an essential tool for identifying the crystalline phase of a material and assessing its purity. The PXRD pattern of a multicomponent crystal, such as a salt or cocrystal, will exhibit a unique set of diffraction peaks that are distinct from the patterns of the individual starting materials. mdpi.comresearchgate.net This makes PXRD a rapid and effective screening method for confirming the formation of a new solid phase. researchgate.net
For instance, the PXRD pattern for a piperine-succinic acid cocrystal shows sharp, distinct peaks at different 2θ values compared to pure piperine and pure succinic acid, indicating a highly crystalline new phase. mdpi.comresearchgate.net The presence of sharp diffraction peaks is indicative of a well-ordered, crystalline structure. researchgate.net This technique is also crucial for identifying different polymorphic forms or hydrates of a substance. In the context of pharmaceutical development, PXRD is vital for quality control and for monitoring any phase transitions that may occur during storage or processing. google.com
Table 1: Representative PXRD Peak Positions (2θ) for a Piperine-Succinic Acid Cocrystal
| Component | Characteristic 2θ Peaks (°) |
| Piperine | 14.91, 19.68, 22.50, 25.85, 28.25 mdpi.com |
| Succinic Acid | - |
| Piperine-Succinic Acid Cocrystal | Different from individual components mdpi.comresearchgate.net |
Thermal Characterization of this compound Materials
The thermal behavior of this compound provides critical information about its stability, melting point, and decomposition profile. Differential scanning calorimetry and thermogravimetric analysis are the primary techniques employed for this purpose.
Differential Scanning Calorimetry (DSC) for Thermal Transitions
Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. A sharp, single endothermic peak in a DSC thermogram typically corresponds to the melting point of a pure crystalline substance. mdpi.comresearchgate.net For example, the DSC thermogram of a piperine-succinic acid cocrystal showed a single, sharp endothermic peak at 110.49 °C, which was distinct from the melting point of piperine at 131.38 °C. mdpi.comresearchgate.net This difference confirms the formation of a new multicomponent crystal. mdpi.com
DSC can also reveal other thermal events such as glass transitions. For instance, a synthesized multifunctionalized piperazine polymer exhibited a glass transition temperature (Tg) at 88.4 °C. researchgate.net In studies of poly(propyl this compound) (PPPS-C) and poly(hexyl this compound) (PHPS-C), DSC analysis showed that PHPS-C had its lowest melting point at 75 °C, while PPPS-C showed no distinct melting or glass transition states after metalation. udayton.edu
Table 2: DSC Thermal Transition Data for Related Compounds
| Compound | Thermal Event | Temperature (°C) |
| Piperine-Succinic Acid Cocrystal | Melting Point | 110.49 mdpi.com |
| Piperine | Melting Point | 131.38 researchgate.net |
| Multifunctionalized Piperazine Polymer | Glass Transition | 88.4 researchgate.net |
| Poly(hexyl this compound) (PHPS-C) | Melting Point | 75 udayton.edu |
| Crystal II of a Piperazine Compound | Endothermic Peak | 189.7 google.com |
Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Profiles
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing insights into its thermal stability and decomposition behavior. techscience.com TGA is commonly used to study the thermal degradation of polymers and other organic materials. techscience.com
For piperazine-based polymers, TGA has shown that they generally exhibit good thermal stability. udayton.edu For example, certain chain-extended poly(alkyl this compound) polymers were stable up to 220 °C. udayton.edu The temperature at which 5% weight loss occurs is often used as a measure of the onset of degradation. udayton.edu In one study, the coordination of Fe(III) or Ru(III) to poly(propyl this compound)-based polymers increased their thermal stability, with the 5% weight loss temperature averaging 316 °C. udayton.edu
TGA can also be used to quantify the loss of water in hydrated compounds. For instance, piperazine citrate (B86180) hydrate (B1144303) shows a weight loss corresponding to water of hydration starting at 78°C, followed by decomposition at higher temperatures. In some cases, decomposition can occur in multiple steps, as indicated by materials containing succinic acid. researchgate.net
Microscopic Investigations of Morphological Features
The surface topography and internal structure of this compound materials can be visualized using microscopic techniques, with scanning electron microscopy being a prominent method.
Scanning Electron Microscopy (SEM) for Polymer Architecture and Surface Morphology
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of materials at the micro- and nanoscale. It has been employed to study the effects of incorporating piperazine into various polymer architectures. For example, SEM has been used to observe the disruption of bacterial membrane integrity by chalcone (B49325) derivatives containing a piperazine substructure. bohrium.com
In the context of polymer science, SEM was used to examine the morphology of electrospun fibers produced from poly(hexyl this compound) (PHPS). The images revealed fibers with an approximate diameter of 500 nm. udayton.edu SEM has also been used to study the surface of polymer coatings containing piperazine and to investigate the interaction of microbes with these functionalized surfaces. researchgate.netrsc.org The analysis of grain distribution on the surface of crystals, which provides information about the quality of the sample, can also be conducted using SEM. researchgate.net
Mechanistic Research on Biological and Biochemical Interactions of Piperazine Succinate Systems Pre Clinical and in Vitro
Elucidation of Anti-Parasitic Mechanisms
The anti-parasitic effects of piperazine (B1678402) are primarily targeted against intestinal nematodes, such as Ascaris lumbricoides (roundworm) and Enterobius vermicularis (pinworm). patsnap.comchemicalbook.com The mechanism is multifaceted, involving both disruption of neuromuscular function and interference with critical metabolic pathways.
The principal mechanism of piperazine's anthelmintic action is the paralysis of parasitic worms. patsnap.compatsnap.comdrugbank.com This is achieved through its activity as an agonist at gamma-aminobutyric acid (GABA) receptors located on the muscle cells of nematodes. patsnap.comchemicalbook.compatsnap.compediatriconcall.com GABA is an inhibitory neurotransmitter in the nervous systems of these organisms. patsnap.com
Piperazine binds directly and selectively to these muscle membrane GABA receptors, mimicking and enhancing the natural inhibitory effects of GABA. patsnap.comchemicalbook.compatsnap.comdrugbank.com This binding increases the influx of chloride ions into the muscle cells, leading to hyperpolarization of the cell membrane. patsnap.compatsnap.com Hyperpolarization raises the threshold for excitation, making the muscle cells less responsive to nerve signals and resulting in a state of flaccid paralysis. chemicalbook.comdefra.gov.ukrwandafda.gov.rw
Once paralyzed, the worms are unable to maintain their position within the host's intestinal tract. patsnap.compatsnap.com They lose their grip on the intestinal wall and are subsequently expelled from the body through the host's normal peristaltic movements. chemicalbook.compatsnap.compatsnap.com This mechanism is highly selective for helminths because vertebrates primarily utilize GABA in the central nervous system, and the helminth GABA receptor is a different isoform from that found in vertebrates. pediatriconcall.com Investigations on Ascaris lumbricoides muscle preparations have shown that piperazine rapidly blocks the muscle's contractile response to acetylcholine, indicating a blockade at the neuromuscular junction. ajtmh.org
In addition to its neurotoxic effects, piperazine also disrupts the energy metabolism of helminths by inhibiting the production of succinate (B1194679). defra.gov.ukrwandafda.gov.rw Many parasitic helminths, particularly those in anaerobic or microaerophilic environments like the gut, rely on a modified energy metabolism pathway where phosphoenolpyruvate (B93156) is converted to succinate. cambridge.org This pathway is a critical source of energy for muscle contraction. nih.govnih.gov
Research on Ascaris lumbricoides demonstrated that piperazine reduces the production of succinate, and this effect is reversible. nih.govnih.gov A direct correlation was observed between the concentrations of piperazine that induced paralysis and those that inhibited succinate formation. nih.govnih.govresearchgate.net This energy depletion, combined with the paralytic effect of GABAergic agonism, renders the parasites unable to maintain their position and they are expelled by peristalsis. defra.gov.ukrwandafda.gov.rw
| Organism | Mechanism | Key Findings | Reference |
|---|---|---|---|
| Ascaris lumbricoides | Inhibition of Succinate Production | Piperazine was found to reduce the production of succinate. This effect was closely paralleled by the paralytic effect on the worm. | nih.govnih.gov |
| Ascaris lumbricoides | Energy Supply for Contraction | It was concluded that the production of succinate is a primary source of energy for muscle contraction in the parasite. | nih.govnih.gov |
Modulation of Parasitic Neuromuscular Function via GABAergic Agonism
Antimicrobial Action Pathways
While piperazine itself is primarily known as an anthelmintic, various piperazine derivatives and polymers have been synthesized and investigated for their antimicrobial properties. researchgate.netnih.gov These studies reveal mechanisms targeting the bacterial cell envelope.
Research into piperazine-based antimicrobial polymers has shown that one mode of action involves disrupting the microbial cell wall. nih.govrsc.org This often occurs through an electrostatic interaction between a positively charged quaternary ammonium (B1175870) group on the piperazine polymer and the negatively charged components of the microbial cell wall, which can lead to cell lysis. nih.govrsc.org Furthermore, certain piperazine derivatives have been investigated for their ability to act as enzyme inhibitors, targeting bacterial penicillin-binding proteins (PBPs) which are crucial for the synthesis of the peptidoglycan layer of the cell wall. researchgate.net
A significant antimicrobial pathway for piperazine derivatives involves the permeabilization of the bacterial cytoplasmic membrane. nih.govresearchgate.net Cationic piperazine polymers can interact with the lipid bilayer of the cell membrane. researchgate.net This interaction disrupts the membrane's structural integrity, leading to increased permeability. researchgate.netmdpi.com The loss of membrane integrity results in the leakage of essential intercellular components, such as potassium ions and other cytoplasmic fluids, which ultimately leads to bacterial cell death. nih.govresearchgate.net This mechanism has been confirmed through studies using scanning electron microscopy (SEM) and transmission electron microscopy (TEM), which have visualized the membrane disruption. nih.govresearchgate.net
Disruption of Microbial Cell Wall Synthesis
Enzyme and Receptor Binding Studies
The biological activities of piperazine and its derivatives are defined by their interactions with specific molecular targets, including various enzymes and receptors.
Binding studies have been crucial in elucidating these interactions. The primary anti-parasitic action of piperazine is a clear example of selective receptor binding, where it acts as an agonist on helminth-specific GABA receptors. chemicalbook.comdrugbank.com In the realm of antimicrobial research, piperazine derivatives have been designed to inhibit key bacterial enzymes, such as enoyl-ACP reductase, which is vital for fatty acid synthesis. mdpi.com
Beyond these applications, the piperazine scaffold is widely used in medicinal chemistry to develop ligands for various other targets. researchgate.net Studies on different piperazine derivatives have shown binding affinity for sigma receptors (σ1 and σ2) and dopamine (B1211576) receptors. nih.govnih.gov The versatility of the piperazine ring allows for structural modifications that can fine-tune binding affinity and selectivity for a wide range of biological targets. researchgate.net
| Target | Compound Class | Observed Effect | Biological Context | Reference |
|---|---|---|---|---|
| GABA Receptor (Helminth) | Piperazine | Agonism, causing hyperpolarization and flaccid paralysis. | Anti-parasitic | patsnap.comchemicalbook.comdrugbank.com |
| Succinate Production Pathway (Helminth) | Piperazine | Inhibition, leading to energy depletion. | Anti-parasitic | defra.gov.uknih.gov |
| Sigma-1 (σ1) Receptor | Piperazine Derivatives (e.g., Phenylacetamide derivative) | Binding with moderate affinity and selectivity. | Receptor Ligand Research | nih.gov |
| Sigma-1 (σ1) and Sigma-2 (σ2) Receptors | Arylalkylsulfonyl Piperazine Derivatives | High affinity and selectivity for σ1 over σ2 receptors. | Receptor Ligand Research | nih.gov |
| Bacterial Enoyl-ACP Reductase (ENR) | Piperazine-Thiadiazole Conjugates | Inhibition, blocking fatty acid biosynthesis. | Antimicrobial | mdpi.com |
| Bacterial Cell Wall/Membrane | Piperazine Polymers | Electrostatic disruption and permeabilization. | Antimicrobial | nih.govrsc.org |
Inhibition of Specific Enzyme Targets
Piperazine derivatives have been investigated for their inhibitory effects on a variety of enzymes. researchgate.net By binding to the active sites of target enzymes, these compounds can interfere with their catalytic activity, offering therapeutic potential in several diseases. researchgate.net
One significant area of research has been the inhibition of mitochondrial NADH-ubiquinone oxidoreductase (Complex I). nih.govnih.gov Researchers have synthesized piperazine derivatives that show potent inhibition of Complex I at nanomolar concentrations. nih.govresearchgate.net The mechanism of action for these piperazine-based inhibitors appears to be distinct from that of traditional Complex I inhibitors. nih.govnih.gov For instance, unlike some other inhibitors, the presence of two hydroxy groups is not essential for the activity of these piperazine derivatives. nih.govresearchgate.net Furthermore, these derivatives induce a relatively high level of superoxide (B77818) production and are less potent at inhibiting reverse electron transfer compared to forward electron transfer. nih.govresearchgate.net Photoaffinity labeling studies have indicated that these piperazine derivatives bind to the 49 kDa subunit and another unidentified subunit of Complex I, rather than the ND1 subunit targeted by some other inhibitors. nih.govnih.gov
The inhibitory activity of piperazine derivatives extends to other enzymes as well. For example, some have shown inhibitory potential against urease, an enzyme implicated in diseases caused by Helicobacter pylori. nih.gov Studies have also demonstrated the ability of certain piperazine analogs to inhibit thymidine (B127349) phosphorylase, an enzyme that plays a role in tumor angiogenesis. nih.gov Additionally, piperazine derivatives have been explored as inhibitors of enzymes involved in microbial cell wall synthesis. researchgate.net
| Enzyme Target | Finding | Reference |
|---|---|---|
| Mitochondrial NADH-Ubiquinone Oxidoreductase (Complex I) | Piperazine derivatives exhibit potent inhibition at nanomolar levels with a distinct mechanism of action compared to traditional inhibitors. nih.govnih.gov | nih.govnih.gov |
| Urease | Piperazine derivatives have shown excellent inhibitory potential against urease. nih.gov | nih.gov |
| Thymidine Phosphorylase | Piperazine analogs have demonstrated potent inhibitory activity against thymidine phosphorylase. nih.gov | nih.gov |
| Microbial Enzymes | Certain piperazine derivatives can inhibit enzymes involved in microbial cell wall synthesis. researchgate.net | researchgate.net |
Interaction with Neurotransmitter Receptors and Transporters
Piperazine derivatives are known to interact with various neurotransmitter receptors and transporters, particularly those for serotonin (B10506) and dopamine. researchgate.netgoogle.com This interaction underlies many of their effects on the central nervous system. researchgate.net These compounds can act as agonists, antagonists, or modulators of these receptors, influencing neuronal signaling and synaptic transmission. researchgate.netgoogle.com
The arylpiperazine moiety, in particular, is a key pharmacophoric fragment for compounds targeting dopaminergic, adrenergic, and serotonergic systems. jetir.org For example, certain piperazine derivatives exhibit selective binding affinity for specific serotonin (5-HT) receptor subtypes, which allows them to modulate serotonergic neurotransmission. researchgate.net This has led to their investigation for potential antidepressant and anxiolytic effects. researchgate.netnih.gov Some piperazine derivatives act as partial agonists at dopamine D2 and serotonin 5-HT1A receptors, and as antagonists at serotonin 5-HT2A receptors, a profile that contributes to their efficacy in treating psychiatric disorders. researchgate.net
Research has also focused on developing piperazine derivatives that act as dual norepinephrine (B1679862) reuptake inhibitors and 5-HT1A partial agonists. nih.gov Furthermore, piperazine-based compounds have been designed as ligands for dopamine, serotonin, and norepinephrine transporters, with potential applications in a wide range of neurological and psychiatric conditions. google.com The interaction of piperazine derivatives with these neurotransmitter systems is a critical aspect of their pharmacological activity. researchgate.netpatsnap.compatsnap.com
| Neurotransmitter System | Interaction | Potential Effect | Reference |
|---|---|---|---|
| Serotonin (5-HT) | Act as agonists, antagonists, or modulators of various 5-HT receptor subtypes. researchgate.net | Modulation of serotonergic neurotransmission, potential antidepressant and anxiolytic effects. researchgate.net | researchgate.net |
| Dopamine | Act as partial agonists at D2 receptors. researchgate.net Interact with dopamine receptors and transporters. google.com | Influence on dopaminergic signaling pathways implicated in psychiatric disorders. researchgate.net | researchgate.netgoogle.com |
| Norepinephrine | Inhibit norepinephrine reuptake. nih.gov | Potential treatment for neuropsychiatric disorders. nih.gov | nih.gov |
Cellular Pathway Modulation by Piperazine Succinate Derivatives
The biological effects of piperazine derivatives often stem from their ability to modulate various cellular pathways and signaling cascades. researchgate.netmuseonaturalistico.it These compounds can influence intracellular signaling, gene expression, and other cellular functions by interacting with key proteins. researchgate.net
For instance, some piperazine derivatives have been shown to modulate the mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in fundamental cellular processes like proliferation, differentiation, and apoptosis. researchgate.net They can also affect the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which plays a crucial role in regulating inflammatory responses and immune function. researchgate.net
Furthermore, research has explored the impact of piperazine derivatives on DNA repair mechanisms and oxidative stress pathways. researchgate.net In the context of cancer, some β-elemene piperazine derivatives have been found to induce apoptosis in leukemia cells by downregulating c-FLIP (cellular FLICE-inhibitory protein) and generating reactive oxygen species (ROS). nih.gov This leads to the activation of both the death receptor-mediated and mitochondrial-mediated apoptotic pathways. nih.gov The modulation of these diverse cellular pathways highlights the broad range of pharmacological effects that can be exerted by piperazine derivatives. researchgate.net
Structure-Activity Relationship (SAR) Studies for Mechanistic Deconvolution
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of piperazine derivatives influences their biological activity and for designing new compounds with improved properties. researchgate.netmuseonaturalistico.it These studies have revealed key structural features that determine the pharmacological effects of these molecules. researchgate.netmdpi.com
For the inhibition of mitochondrial Complex I, SAR studies have shown that the hydrophobicity of the side chains attached to the piperazine ring and their balance are important for potent inhibition. nih.govnih.govresearchgate.net Interestingly, unlike the parent compounds from which they were derived, the presence of hydroxyl groups is not essential for the activity of these piperazine-based inhibitors. nih.govresearchgate.net
In the context of antimycobacterial agents, SAR studies have indicated that lipophilic, electron-withdrawing substituents on the phenyl ring of N-(substituted phenyl)-piperazine derivatives can decrease their in vitro efficacy. mdpi.com Conversely, bulky lipophilic moieties on the piperazine ring itself can enhance activity. mdpi.com
For compounds targeting neurotransmitter receptors, SAR analyses have provided insights into designing more potent and selective antagonists. For example, in a series of spiroethyl phenyl(substituted)piperazine derivatives, it was found that a substituent with higher molar refraction at a specific position of the phenyl ring, along with a substituent producing a higher positive field effect at another position, was beneficial for increasing binding affinity at the 5-HT1A receptor. tandfonline.com These studies are instrumental in the rational design of new piperazine derivatives with optimized therapeutic potential. nih.govresearchgate.net
Computational and Theoretical Investigations of Piperazine Succinate
Quantum Chemical Modeling
Quantum chemical modeling offers a detailed view of the electron distribution and energetic properties of piperazine (B1678402) succinate (B1194679), which are fundamental to its behavior.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of molecules. mdpi.commdpi.com Studies on piperazine succinate (PZSN) have utilized DFT, often with the B3LYP functional and a 6-311++G(d,p) basis set, to optimize the molecular geometry and calculate various parameters. researchgate.neta-z.lu These calculations are crucial for understanding the molecule's stability and reactivity. mdpi.com
One of the key applications of DFT in this context is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.com The energy difference between HOMO and LUMO, known as the energy gap (ΔE), is a critical indicator of molecular reactivity and kinetic stability. tandfonline.comtandfonline.com For this compound, the HOMO-LUMO energy gap has been calculated to be 4.418 eV, suggesting a high probability of electron transfer and indicating the molecule's potential for intramolecular charge transfer (CT). ajol.info A smaller energy gap generally correlates with higher reactivity. ajol.info
DFT calculations also provide insights into global reactivity descriptors, which help to quantify the chemical behavior of the molecule. nih.gov These descriptors, derived from the HOMO and LUMO energies, are summarized in the table below.
Table 1: Calculated Global Reactivity Descriptors for this compound
| Parameter | Description | Calculated Value (eV) |
|---|---|---|
| HOMO Energy (EHOMO) | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. | - |
| LUMO Energy (ELUMO) | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. | - |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. ajol.info | 4.418 |
| Ionization Potential (I) | The minimum energy required to remove an electron from the molecule. | - |
| Electron Affinity (A) | The energy released when an electron is added to the molecule. | - |
| Electronegativity (χ) | The power of an atom in a molecule to attract electrons to itself. | - |
| Chemical Hardness (η) | Measures the resistance to change in the electron distribution or charge transfer. tandfonline.com | - |
| Chemical Softness (S) | The reciprocal of chemical hardness; indicates the ease of charge transfer. tandfonline.com | - |
| Electrophilicity Index (ω) | A measure of the electrophilic character of a molecule. | - |
Note: Specific values for all parameters were not available in the searched literature, but their calculation is a standard part of DFT analysis for reactivity.
The application of DFT extends to predicting how the molecule will behave in different environments, such as in a solvent versus the gas phase, by analyzing shifts in HOMO and LUMO energy levels and charge redistribution. mdpi.com
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. researchgate.nettandfonline.comuni-muenchen.de The MEP surface is color-coded to represent different electrostatic potential values. uni-muenchen.de Regions of negative potential, typically colored red, are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential, colored blue, are electron-poor and are favorable for nucleophilic attack. tandfonline.commdpi.com
For this compound, MEP analysis helps to identify the parts of the molecule most likely to engage in interactions. researchgate.net The analysis reveals that the oxygen atoms of the carboxyl group in the succinate anion are regions of high negative potential, making them the primary sites for electrophilic attack and hydrogen bond acceptance. tandfonline.commdpi.com Conversely, the hydrogen atoms attached to the nitrogen atoms of the piperazine cation (N-H groups) exhibit a positive electrostatic potential, identifying them as the most probable sites for nucleophilic attack and as hydrogen bond donors. iucr.orgnih.gov
The MEP map provides a clear, visual guide to the molecule's reactivity, complementing the quantitative data from FMO analysis and confirming the sites involved in the crucial hydrogen bonding networks that stabilize the crystal structure. tandfonline.commdpi.com
Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity
Analysis of Intermolecular Interactions
The solid-state structure and properties of this compound are defined by a network of non-covalent interactions, which can be studied in detail using computational methods.
Reduced Density Gradient (RDG) analysis is a computational technique used to identify and visualize non-covalent interactions (NCIs) within a molecular system. researchgate.netresearchgate.net This method is based on the electron density (ρ) and its gradient (∇ρ). researchgate.net By plotting the RDG against the electron density, different types of interactions can be distinguished and visualized in real space using color-coded isosurfaces. researchgate.netnih.gov
Blue surfaces indicate strong attractive interactions, such as hydrogen bonds.
Green surfaces represent weak van der Waals interactions.
Red surfaces signify strong repulsive interactions or steric clashes. researchgate.net
In the study of this compound, RDG analysis provides clear evidence for the various non-covalent forces at play. researchgate.net The analysis visually confirms the presence of strong hydrogen bonds, which are the dominant interactions governing the crystal packing. researchgate.neta-z.lu It also maps out weaker van der Waals forces and can highlight areas of steric repulsion within the molecule's ring structures. ajol.info This detailed visualization of intermolecular forces is crucial for understanding the stability of the compound's crystal lattice. researchgate.netresearchgate.net
The crystal structure of this compound is heavily influenced by an extensive network of hydrogen bonds. iucr.orgnih.gov These interactions primarily occur between the piperazinium cation, which acts as a hydrogen bond donor, and the succinate anion, which acts as the acceptor. iucr.org
Studies on similar piperazinium succinate salts have detailed these interactions. For instance, in 4-(4-nitrophenyl)piperazinium hydrogen succinate, the NH2+ group donates hydrogen bonds to the carboxylate and carboxylic acid oxygen atoms of the succinate anion. nih.gov These interactions link the cations and anions into complex motifs, such as chains or layers, which define the supramolecular architecture of the crystal. iucr.org Natural Bond Orbital (NBO) analysis further quantifies the strength of these interactions, showing significant charge transfer from the oxygen lone pair to the N-H antibonding orbital, with stabilization energies confirming the presence of strong intermolecular hydrogen bonds. a-z.lu
Table 2: Key Hydrogen Bonding Interactions in this compound Derivatives
| Donor (D) | Acceptor (A) | Type of Interaction | Role in Crystal Structure |
|---|---|---|---|
| Piperazinium N-H | Succinate C=O | N-H···O | Primary interaction linking cation and anion. a-z.luiucr.org |
| Succinate O-H | Succinate C=O | O-H···O | Augments the primary network in hydrogen succinate salts. iucr.org |
These hydrogen bonding networks are the primary drivers for the formation and stability of the this compound salt crystal. iucr.orgnih.gov
Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions
Molecular Simulations and Docking Studies
While specific molecular dynamics simulations for this compound itself were not prominently detailed in the provided search context, molecular docking is a widely used technique for related piperazine derivatives to explore their potential as therapeutic agents. researchgate.netmdpi.com
Molecular docking simulations predict the preferred orientation and binding affinity of one molecule (a ligand, such as piperazine) to the active site of a target protein. mdpi.comnih.gov For piperazine-containing compounds, these studies often aim to understand their mechanism of action by identifying key interactions, like hydrogen bonds and hydrophobic interactions, with amino acid residues in the protein's binding pocket. nih.govresearchgate.net
In studies of various piperazine derivatives, docking has been used to:
Evaluate their potential as enzyme inhibitors, for example, against thymidine (B127349) phosphorylase, where piperazine analogs formed strong hydrogen bond networks with active site residues. nih.gov
Assess their binding to targets like the BRCA1 protein in cancer research or carbonic anhydrase IX. mdpi.comresearchgate.net
Explore their interactions with GABAA receptors in the context of anticonvulsant activity. nih.gov
These computational studies provide valuable insights into the structure-activity relationship (SAR) and help in the rational design of new, more potent drug candidates based on the piperazine scaffold. nih.gov The findings from docking are often complemented by molecular dynamics (MD) simulations, which provide information on the stability of the ligand-protein complex over time. researchgate.netmdpi.com
Molecular Docking for Ligand-Target Protein Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). openaccessjournals.comscitechnol.com This method helps in understanding the binding mechanisms, affinities, and specific interactions that stabilize the ligand-protein complex. openaccessjournals.comresearchgate.net In the context of this compound, docking studies are employed to evaluate its potential to interact with biological targets.
Research has shown that this compound can be docked into the active sites of specific proteins to assess its binding affinity. researchgate.netdergipark.org.tr The process involves generating various conformations of the ligand and fitting them into the protein's binding pocket. A scoring function then estimates the binding free energy, with more negative values indicating a stronger, more stable interaction. scitechnol.com
Key interactions that stabilize such complexes include hydrogen bonds, hydrophobic interactions, and van der Waals forces. researchgate.net Hydrogen bonding, in particular, is a strong indicator of significant binding potential. researchgate.net For instance, in silico docking studies have been performed to evaluate the interaction of piperazine-containing compounds with various protein targets. These studies calculate binding affinities (expressed in kcal/mol) and identify the specific amino acid residues involved in the interactions. scitechnol.comnih.gov The analysis of these interactions is crucial for predicting whether a compound will exhibit biological activity with a desired receptor protein. researchgate.net
Table 1: Example of Molecular Docking Parameters for a Ligand-Protein Complex
| Parameter | Value | Description |
|---|---|---|
| Binding Free Energy (ΔG) | -9.1 kcal/mol | Indicates the strength of the binding affinity between the ligand and the protein. scitechnol.com |
| Inhibition Constant (Ki) | 3.42 mM | Represents the concentration of inhibitor required to produce half-maximum inhibition. nih.gov |
| Interacting Amino Acid Residues | MET348, SER376, THR351 | Specific residues in the protein's active site that form bonds with the ligand. nih.gov |
| Number of Hydrogen Bonds | 1 | Indicates the quantity of strong, directional interactions contributing to stability. nih.gov |
| Number of Hydrophobic Interactions | 7 | Represents non-polar interactions that contribute to the overall binding. nih.gov |
Molecular Dynamics Simulations for Conformational Landscape and Stability
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. biorxiv.org This technique provides detailed information on the conformational flexibility and structural stability of molecules and their complexes. biorxiv.orgdntb.gov.ua For this compound, MD simulations can reveal the stability of its crystalline or salt form by simulating its behavior under specific conditions.
Furthermore, MD simulations allow for the analysis of intermolecular interactions, such as hydrogen bonds, throughout the simulation period. This helps in understanding how the piperazine and succinate ions interact and maintain the stability of the crystal lattice. Studies on related compounds have shown that stable protein-ligand interactions can be confirmed through MD simulations lasting 100 nanoseconds, with no significant conformational changes observed. nih.gov The protonation state of the piperazine ring is also an important factor considered in these simulations, as it influences electrostatic interactions. nih.gov
Computational Prediction of Cocrystal Formation and Stability Mechanisms
Cocrystals are multicomponent crystalline solids composed of two or more neutral molecules held together by non-covalent interactions. researchgate.net Computational methods are increasingly used to predict the likelihood of cocrystal formation, reducing the need for extensive experimental screening. researchgate.netbrieflands.com
A primary principle in cocrystal prediction is thermodynamics: a cocrystal is expected to form only if it is thermodynamically more stable than the individual crystalline components. researchgate.net Computational approaches test this by comparing the calculated lattice energy of the potential cocrystal with the sum of the lattice energies of the pure components. researchgate.netugr.es A negative energy difference (ΔE) suggests that cocrystal formation is energetically favorable. researchgate.net
Several computational tools and methods are employed for this purpose:
Lattice Energy Calculations: These calculations, often using atom-atom potentials derived from ab initio methods, provide a quantitative measure of crystal stability. researchgate.net
Conductor-like Screening Model for Real Solvents (COSMO-RS): This method predicts thermodynamic properties and can be used to screen for potential cocrystal formers. biotech-asia.org
Hydrogen Bond Propensity (HBP): This approach analyzes the likelihood of different functional groups forming hydrogen bonds, which are crucial for cocrystal assembly. biotech-asia.org
Studies on succinic acid with various coformers have demonstrated that while most cocrystals are calculated to be more stable than their components, the energy difference can sometimes be small, comparable to polymorphic energy differences. researchgate.net This highlights the need for high accuracy in the computational models. researchgate.net The formation of cocrystals between succinic acid and other molecules, such as urea, has been shown to be driven by specific hydrogen bonding patterns. ugr.es
Theoretical Studies on Optical and Material Properties
Theoretical studies, particularly those employing Density Functional Theory (DFT), are vital for investigating the electronic and optical properties of materials like this compound. physchemres.orgx-mol.net DFT calculations can predict a range of properties that are crucial for applications in optics and electronics. nih.gov
Key properties investigated through theoretical methods include:
Nonlinear Optical (NLO) Properties: Calculations of dipole moment, polarizability, and first-order hyperpolarizability (β) help in understanding the NLO behavior of a material. physchemres.org A direct relationship between the energy gap and β has been established, where a smaller gap often leads to a larger NLO response. physchemres.org
Electronic Structure: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are calculated to determine the HOMO-LUMO energy gap. physchemres.org This gap is a critical parameter that influences the optical properties of the material, such as its transparency and potential for electronic transitions. x-mol.net For example, theoretical studies on related organic crystals have predicted bandgap energies around 4.19 eV. x-mol.net
Vibrational Analysis: Theoretical vibrational analysis helps in identifying the characteristic vibrational modes of functional groups within the molecule, which can be correlated with experimental FT-IR spectra. physchemres.org
These computational investigations provide guidance for the rational design of new molecules with desired optoelectronic properties. physchemres.org Studies on various piperazine-based organic salts have confirmed good correlation between theoretically predicted geometrical parameters and vibrational frequencies and those determined experimentally. physchemres.org
Advanced Research Applications of Piperazine Succinate Materials
Biomedical and Bioengineering Applications
The biocompatibility and specific chemical functionalities of piperazine (B1678402) and succinate (B1194679) moieties make them prime candidates for creating advanced biomedical materials. udayton.edudntb.gov.ua
Degradable Polymer Systems for Tissue Engineering (e.g., bone, muscle, neuronal tissue repair)
The development of biodegradable polymers is crucial for tissue engineering, as they can provide temporary scaffolds that support tissue regeneration and then safely degrade and are absorbed by the body. nih.govecmjournal.org Piperazine-based polyesters are a promising class of materials for these applications. udayton.eduresearchgate.net
A novel class of thermoplastic poly(alkyl piperazine succinate) diols has been synthesized through the condensation of N,N'-bis(hydroxyalkyl)piperazines with dimethyl succinate. These diols, specifically Poly(propyl this compound) diol (PPPS-OL) and Poly(hexyl this compound) diol (PHPS-OL), serve as foundational polymers. udayton.edu They can be further chain-extended with diisocyanates, such as hexamethylene diisocyanate, to create amorphous polyester (B1180765) urethane (B1682113) thermoplastic polymers. udayton.edu
A key innovation in this area is the creation of degradable metallopolymers by coordinating metal ions like Iron(III) and Ruthenium(III) with the piperazine-containing polymer backbone. udayton.edu This coordination introduces a self-hydrolytic metal-activated degradation mechanism. udayton.edu The inclusion of these metals accelerates the hydrolysis of the polyester linkages in an aqueous environment. researchgate.net Research has shown that Fe(III) metallopolymers exhibit a faster degradation rate compared to their Ru(III) counterparts, making them a more suitable choice for applications requiring quicker scaffold disappearance. udayton.eduresearchgate.net Furthermore, the length of the alkyl chain in the polymer backbone influences the degradation rate, with poly(propyl this compound) polymers hydrolyzing more rapidly than poly(hexyl this compound) polymers. researchgate.net
These degradable properties are highly desirable for tissue engineering scaffolds, as they can be tailored to match the healing rate of different tissues. udayton.edunih.gov The ability to create nanofiber scaffolds through techniques like electrospinning further enhances their suitability for biomedical applications by mimicking the natural extracellular matrix. udayton.edu
Table 1: Properties of Synthesized Piperazine-Based Polymers for Tissue Engineering
| Polymer | Monomers | Key Feature | Potential Application |
|---|---|---|---|
| Poly(propyl this compound) diol (PPPS-OL) | N,N'-bis(hydroxypropyl)piperazine, Dimethyl succinate | Precursor for degradable polymers | Tissue engineering scaffolds |
| Poly(hexyl this compound) diol (PHPS-OL) | N,N'-bis(hydroxyhexyl)piperazine, Dimethyl succinate | Precursor for degradable polymers with slower degradation | Long-term tissue engineering scaffolds |
| Fe(III)-coordinated PPPS | PPPS, Iron(III) chloride | Accelerated hydrolytic degradation | Rapidly degrading tissue scaffolds |
| Ru(III)-coordinated PPPS | PPPS, Ruthenium(III) chloride | Slower, controlled hydrolytic degradation | Tissue scaffolds requiring longer support |
Drug Delivery System Research and Design
The unique properties of piperazine-containing polymers are also being harnessed in the design of advanced drug delivery systems (DDS). mdpi.com The piperazine moiety, with its pH-responsive nature, allows for the creation of "smart" polymers that can release therapeutic agents in a controlled manner in response to specific physiological cues. researchgate.net
Research in this area includes the functionalization of mesoporous silica (B1680970) nanoparticles (SBA-15) with piperazine and its carboxylic acid derivatives, including those derived from succinic anhydride (B1165640). nih.gov These functionalized nanocarriers have been investigated for the delivery of anticancer drugs like gemcitabine. nih.gov The surface modification with piperazine and succinate-derived groups enhances the interaction between the carrier and the drug, leading to higher drug loading capacities. nih.gov Specifically, carboxylic acid-modified samples demonstrated a higher loading content due to strong interactions with gemcitabine. nih.gov
Furthermore, these modifications lead to a significant decrease in the drug release rate, allowing for sustained delivery of the therapeutic agent. nih.gov This controlled release is a critical aspect of modern drug delivery, aiming to maintain therapeutic drug concentrations over an extended period while minimizing side effects. mdpi.com The development of pH-responsive polyurethanes incorporating piperazine groups has also shown promise for the controlled release of drugs like doxorubicin. mdpi.com
Advanced Materials Science
Beyond biomedical applications, this compound and its components are contributing to the development of a new generation of advanced materials with unique optical and safety features.
Nonlinear Optical (NLO) Properties of Piperazine-Doped Succinate Crystals
Nonlinear optical (NLO) materials are essential for a wide range of photonic applications, including optical switching and data storage. Researchers have successfully grown piperazine-doped succinic acid single crystals and investigated their NLO properties. researchgate.net These crystals exhibit transparency across the entire visible and near-infrared spectrum. researchgate.net
The Z-scan technique has been used to determine the third-order NLO properties of these crystals. Key parameters such as the nonlinear refractive index (n₂), nonlinear absorption coefficient (β), and third-order nonlinear susceptibility (χ⁽³⁾) have been calculated. researchgate.netresearchgate.net For instance, piperazine-doped succinic acid crystals have shown a significant third-order nonlinear susceptibility. researchgate.net The optical limiting threshold of similar piperazine-based organic crystals has also been determined, highlighting their potential for protecting sensitive optical components from high-intensity laser damage.
Table 2: Selected Nonlinear Optical Properties of Piperazine-Doped Crystals
| Crystal | Nonlinear Refractive Index (n₂) (cm²/W) | Nonlinear Absorption Coefficient (β) (cm/W) | Third-Order Nonlinear Susceptibility (χ⁽³⁾) (esu) | Optical Limiting Threshold (W/cm²) |
|---|---|---|---|---|
| Piperazine (bis) p-toluenesulfonate | 8.705×10⁻¹⁰ | 0.0495×10⁻⁴ | 5.316×10⁻⁷ | 3.074×10⁻³ |
Development of Flame Retardant Polymer Composites Utilizing Piperazine Pyrophosphate and Succinate Components
Enhancing the flame retardancy of polymers is a critical area of materials science. Piperazine pyrophosphate (PAPP), a compound structurally related to this compound, has been identified as a highly effective intumescent flame retardant. acs.orgtechscience.comresearchgate.net When incorporated into polymers like polybutylene succinate (PBS), PAPP significantly improves their fire resistance. acs.orgdntb.gov.ua
Research has demonstrated that combining PAPP with synergists like zinc borate (B1201080) can lead to superior flame retardancy in PBS composites. acs.org For example, a composite of PBS with 15% PAPP and 5% zinc borate achieved a V-0 rating in the UL-94 vertical burning test, a significant improvement over PBS with 20% PAPP alone. acs.org This combination leads to a substantial reduction in the peak heat release rate, fire growth rate index, and maximum average rate of heat emission. acs.org
The mechanism behind this enhanced flame retardancy involves the formation of a stable, crack-free intumescent char layer during combustion. acs.orgmdpi.com This char layer, reinforced by thermally stable inorganic species like boron-zinc phosphates, acts as a physical barrier, restricting the transfer of heat and fuel between the condensed and gas phases. acs.org The pyrophosphate component of PAPP decomposes upon heating to produce pyrophosphoric and phosphoric acids, which catalyze the charring of the polymer matrix. mdpi.com
Exploration in Metal-Organic Frameworks (MOFs) for Specialized Applications
Metal-Organic Frameworks (MOFs) are a class of porous materials with a wide range of potential applications, including gas storage, catalysis, and drug delivery. rsc.orgresearchgate.net The piperazine scaffold is a valuable building block in the synthesis of MOFs due to its ability to coordinate with various metal ions. udayton.edursc.org
While direct applications of this compound in MOFs are still an emerging area, the use of piperazine and related ligands is well-established. rsc.org For instance, hierarchically structured thin-film nanocomposite membranes have been developed using a polyamide/chitosan succinate selective layer embedded with an iron-based MOF (Fe-BTC). mdpi.com In this system, the interfacial polymerization of piperazine and trimesoyl chloride forms the polyamide selective layer. mdpi.com The incorporation of MOFs within such polymer matrices can enhance properties like selectivity and permeability, which is crucial for applications such as pervaporation for solvent dehydration. mdpi.com The versatile binding possibilities of the piperazine ring with metal ions make it a key component for designing novel MOFs with tailored functionalities. rsc.orgresearchgate.net
Carbon Dioxide Capture Materials
The urgent need to mitigate greenhouse gas emissions has propelled research into efficient carbon dioxide (CO2) capture technologies. Aqueous solutions of piperazine (PZ) have emerged as a promising solvent for this purpose due to its high reactivity with CO2, fast absorption rate, and low degradation rates. rsc.orgd-nb.info Research has demonstrated that concentrated aqueous piperazine can absorb CO2 more than twice as fast as the benchmark 7 m monoethanolamine (MEA) solution. rsc.orgmdpi.com
The primary mechanism involves the reaction of piperazine with CO2 to form stable carbamate (B1207046) or bicarbonate species, effectively scrubbing it from industrial gas streams. d-nb.info Investigations into the reaction kinetics and thermodynamics aim to optimize process conditions such as temperature, pressure, and solvent concentration to maximize capture efficiency. d-nb.info While the bulk of research focuses on aqueous piperazine solutions and blends with other amines, some studies have explored piperazine-immobilized polymeric membranes for CO2 capture, which have included succinate components within the polymer structure. researchmap.jp However, extensive research focused specifically on using this compound as the primary solvent for CO2 capture is not prominent in current scientific literature. The focus remains on aqueous PZ and its derivatives, which are noted for their thermal stability at stripper temperatures up to 160 °C. utexas.edu
Pre-Clinical Drug Development Research and Pharmaceutical Sciences
The piperazine ring is a significant pharmacophore in medicinal chemistry, and its salt forms, including this compound, are subject to extensive research to enhance therapeutic potential. rsc.org
Optimization of Pharmaceutical Formulation Properties (e.g., dissolution behavior, solid-state stability, hygroscopicity)
A critical aspect of drug development is optimizing the physicochemical properties of an active pharmaceutical ingredient (API) to ensure its efficacy, stability, and manufacturability. Forming salts is a common strategy to achieve these improvements. Research has specifically shown that creating succinic acid addition salts of piperazine derivatives can lead to significantly improved solid-state properties. google.com
These succinate salts often exhibit enhanced dissolution behavior and greater stability compared to the parent compound. google.com A particularly crucial advantage is their low hygroscopicity, which is the tendency to absorb moisture from the air. google.com High hygroscopicity can compromise the stability and handling of a drug substance. Studies on piperazine-containing compounds have demonstrated that creating salt and cocrystal forms can improve properties like solubility and stability against humidity.
For instance, patent filings describe piperazine derivatives formulated as succinate salts to create solid dosage forms that are less reactive and more stable. google.com Research indicates that a 1:1 molar ratio of the piperazine derivative to succinic acid is often especially stable and soluble. google.com
Table 1: Enhanced Pharmaceutical Properties of this compound Salts
| Property | Observation in this compound Derivatives | Scientific Rationale |
|---|---|---|
| Dissolution Behavior | Improved dissolution rate. google.com | Salt formation alters the crystal lattice energy, often leading to faster dissolution compared to the free base. |
| Solid-State Stability | High stability, less reactive in solid form. google.com | The formation of a stable crystalline salt structure minimizes degradation pathways available to the amorphous or less stable crystalline forms. |
| Hygroscopicity | Exhibits low hygroscopicity. google.com | The crystalline structure of the succinate salt is less prone to absorbing atmospheric water compared to other forms. |
Investigation of Novel Anthelmintic Agents in Veterinary Models
Piperazine and its salts have been used as anthelmintic (anti-parasitic worm) agents since the 1950s. drugbank.com They are primarily used in veterinary medicine to treat nematode infections in a wide range of animals, including swine, poultry, horses, dogs, and cats. biologydiscussion.comrwandafda.gov.rw The research into its mechanism reveals a direct link to succinate metabolism.
Piperazine salts exert their effect through a dual mechanism of action:
Neuromuscular Blockade : The primary mechanism is acting as a GABA (gamma-aminobutyric acid) receptor agonist on the muscle cells of the parasite. patsnap.compediatriconcall.com This leads to hyperpolarization of the nerve membrane, causing a flaccid paralysis of the worm. defra.gov.uk
Inhibition of Succinate Production : Crucially, piperazine also blocks the production of succinate by the parasite. rwandafda.gov.rwdefra.gov.uk This action disrupts the worm's energy metabolism, depleting it of energy and contributing to its expulsion. defra.gov.uk
Paralyzed and energetically depleted, the worms are unable to maintain their position in the gastrointestinal tract and are expelled by the host's natural peristaltic movements. biologydiscussion.comdefra.gov.uk Research in veterinary models focuses on the efficacy of piperazine salts, like piperazine citrate (B86180), against specific parasites such as ascarids (Toxocara canis, Ascaris suum) and nodular worms (Oesophagostomum spp.). biologydiscussion.comrwandafda.gov.rwdefra.gov.uk
Table 2: Anthelmintic Spectrum of Piperazine Salts in Veterinary Species
| Animal Species | Target Parasite (Nematode) | Reference |
|---|---|---|
| Dogs & Cats | Toxocara canis, Toxocara cati, Toxascaris leonina | defra.gov.uk |
| Swine | Ascaris suum, Oesophagostomum spp. | rwandafda.gov.rw |
| Horses | Ascaris spp., Oxyuris spp. | rwandafda.gov.rw |
| Cattle | Ascaris spp., Nematodirus spp., Oesophagostomum spp. | rwandafda.gov.rw |
| Poultry | Ascaridia galli, Capillaria spp. | rwandafda.gov.rw |
Research into Potential Anti-Diabetic Agents
The piperazine chemical structure is a key scaffold being actively investigated for the development of new anti-diabetic agents. researchgate.net Research is not focused on the simple this compound salt itself, but rather on complex piperazine derivatives designed to interact with specific biological targets involved in diabetes.
A major area of this research is the development of dipeptidyl peptidase-4 (DPP-4) inhibitors. pensoft.netnih.gov DPP-4 is an enzyme that inactivates incretin (B1656795) hormones, which play a role in regulating blood sugar. By inhibiting DPP-4, these drugs can help lower blood glucose levels. Studies have explored piperazine sulphonamide derivatives as potential DPP-4 inhibitors, with some compounds showing significant inhibitory activity in vitro and the ability to lower blood glucose in diabetic rat models. pensoft.netnih.gov For example, one study showed that a novel piperazine sulphonamide derivative decreased blood glucose in a dose-dependent manner in streptozotocin-induced diabetic rats. pensoft.net
While this compound is not directly studied as an anti-diabetic agent, succinate-containing compounds have been used in formulation strategies. For instance, D-α-tocopheryl polyethylene (B3416737) glycol 1000 succinate has been used to create nanosuspensions to improve the bioavailability and efficacy of other anti-diabetic compounds. mdpi.com
Development of Antidepressant Compounds
The piperazine ring is one of the most important heterocyclic scaffolds in the development of drugs targeting the central nervous system (CNS). researchgate.net It is a core structural component in a large number of antidepressant medications. nih.gov The reason for its prevalence is believed to be its favorable CNS pharmacokinetic profile and its crucial role in the specific binding conformations required for interaction with neurotransmitter receptors, such as serotonin (B10506) and dopamine (B1211576) receptors. nih.govontosight.ai
Pre-clinical research is actively focused on designing and synthesizing novel piperazine-based compounds to discover new antidepressants. nih.gov This research includes the creation of specific salt forms to optimize drug properties. A direct example of this is the investigation of a complex piperazine derivative associated with a butanedioate (succinate) ion. ontosight.ai This compound, 'Piperazine, 1-(2-((10,11-dihydro-2-chlorodibenzo(b,f)thiepin-10-yl)oxy)ethyl)-, butanedioate (1:1)', contains a dibenzothiepin moiety, a structure known to have potential neuropsychiatric activity, and is being studied for its potential antidepressant or antipsychotic properties. ontosight.ai The formation of the succinate salt of this complex piperazine derivative highlights a research strategy to develop novel, stable, and effective antidepressant compounds. ontosight.ai
Q & A
Q. What is the mechanism of action of piperazine derivatives like piperazine succinate in parasitic neuromuscular inhibition?
Piperazine induces flaccid paralysis in nematodes by hyperpolarizing the parasite's nerve membrane, blocking neuromuscular transmission. Additionally, it inhibits succinate production, depleting energy reserves and facilitating expulsion via peristalsis. Experimental models (e.g., Toxocara canis and hookworms) confirm these effects, validated through in vivo pharmacokinetic studies showing rapid GI absorption and urinary excretion within 24 hours .
Q. How can researchers optimize HPLC methods for analyzing hydrophilic piperazine derivatives?
Piperazine's hydrophilicity and lack of UV activity necessitate mixed-mode chromatography (e.g., Primesep 100/200 columns) using reversed-phase cation-exchange approaches. Mobile phases with ACN/water/TFA and detection via ELSD, CAD, or LC/MS are recommended. Method optimization should account for column strength (Primesep 200 for stronger interactions) and compatibility with biofluid or wastewater matrices .
Q. What experimental models are suitable for evaluating the local anesthetic activity of piperazine derivatives?
Infiltration anesthesia models in rodents are widely used. For example, modified piperazine derivatives were tested in six experimental groups, with anesthetic efficacy quantified via mean response indices and standard deviations (Table V). Key parameters include dose-response curves and comparative analysis with controls like lidocaine .
Advanced Research Questions
Q. How do structural modifications (e.g., β-cyclodextrin inclusion) affect the toxicity and bioactivity of piperazine derivatives?
β-cyclodextrin incorporation reduces toxicity but may decrease biological activity due to steric hindrance. Researchers must balance structural changes with functional trade-offs. Elemental analysis and spectral data (e.g., NMR, FTIR) are critical for verifying synthesis success, while in vitro cytotoxicity assays (e.g., MTT) and in vivo LD50 studies validate safety profiles .
Q. What computational tools predict the protonation states of piperazine-containing linkers in PROTACs?
Experimental pKa determination (e.g., Sirius T3 platform) and in silico tools like MoKa software enable prediction of protonation states. Piperazine's basicity is modulated by substituents, impacting PROTAC solubility and target engagement. Validate predictions with HPLC-MS and comparative pKa datasets (Table 1) .
Q. How does piperazine pyrophosphate (PAPP) synergize with molecular sieve 4A (MS4A) to enhance PBS composite flame retardancy?
TGA data show MS4A improves thermal stability of PBS/PAPP composites by 15–20% under nitrogen. Synergy arises from MS4A's catalytic char formation and PAPP's gas-phase radical quenching. Key metrics include limiting oxygen index (LOI) and cone calorimetry (e.g., peak heat release rate reduction by 30–40%) .
Q. What methodological challenges arise in comparative efficacy studies of piperazine and levamisole against ascariasis?
Both drugs achieve >90% cure rates, but experimental design must control for parasite strain variability and host metabolism. Piperazine's action via succinate dehydrogenase inhibition (blocking fumarate-to-succinate conversion) differs from levamisole's muscle paralysis mechanism. Use double-blind RCTs with post-treatment fecal egg count reduction tests .
Methodological Considerations
- Data Contradictions : Discrepancies in toxicity vs. efficacy of modified derivatives require multi-parametric analysis (e.g., QSAR modeling) .
- Thermal Analysis : For polymer composites, combine TGA with DIP-MS to monitor additive volatilization during reactive extrusion .
- Catalytic Applications : Optimize piperazine-GO catalyst ratios (0.2–0.6 g piperazine/1 g GO) for green synthesis of heterocycles, tracking yields via GC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
